molecular formula C28H30N4O5S B15153963 3,4,5-trimethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3,4,5-trimethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B15153963
M. Wt: 534.6 g/mol
InChI Key: ICCQGSOQTBGIOE-UHFFFAOYSA-N
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Description

1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that features a piperazine ring, a benzoyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-benzoylpiperazine with 2-bromoaniline to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and thiourea moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA
  • 1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)UREA

Uniqueness

1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30N4O5S

Molecular Weight

534.6 g/mol

IUPAC Name

N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C28H30N4O5S/c1-35-23-17-20(18-24(36-2)25(23)37-3)26(33)30-28(38)29-21-11-7-8-12-22(21)31-13-15-32(16-14-31)27(34)19-9-5-4-6-10-19/h4-12,17-18H,13-16H2,1-3H3,(H2,29,30,33,38)

InChI Key

ICCQGSOQTBGIOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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